

Synonyms for 3-Acetamidobenzoic acid (e.g., m-Acetamidobenzoic acid)

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Compound of Interest

Compound Name: 3-Acetamidobenzoic acid

Cat. No.: B1265492

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A Comprehensive Technical Guide to 3-Acetamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of **3-Acetamidobenzoic acid**, also known as m-Acetamidobenzoic acid. It covers its chemical synonyms, physicochemical properties, experimental protocols for its synthesis, and its emerging role in biochemical research. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Synonyms and Identifiers

3-Acetamidobenzoic acid is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms and key identifiers is provided in the table below for easy reference and cross-referencing across different platforms.

Identifier Type	Identifier	Source
Systematic Name	3-Acetamidobenzoic acid	IUPAC
Common Name	m-Acetamidobenzoic acid	---
CAS Number	587-48-4	Chemical Abstracts Service[1]
Molecular Formula	C9H9NO3	---
Molecular Weight	179.17 g/mol	PubChem[2]
InChI Key	RGDPZMQZWZMONQ-UHFFFAOYSA-N	IUPAC[2]
SMILES	<chem>CC(=O)NC1=CC=CC(=C1)C(=O)O</chem>	PubChem[2]
PubChem CID	48847	PubChem[2]
Other Names	3-(Acetylamino)benzoic acid	PubChem[2]
N-Acetyl-m-aminobenzoic acid	NIST[1]	
m-Acetaminobenzoic acid	---	
Benzoic acid, 3-(acetylamino)-	NIST[1]	
NSC 4001	NIST[1]	

Physicochemical and Spectral Data

The following table summarizes key quantitative data regarding the physical, chemical, and spectral properties of **3-Acetamidobenzoic acid**. This information is critical for its handling, characterization, and application in experimental settings.

Property	Value	Source
Physical State	White to light yellow or light orange powder/crystal	TCI Chemicals[3]
Melting Point	245 - 252 °C	TCI Chemicals[3], Thermo Scientific[4]
Solubility	Insoluble in water. Soluble in ethanol.	ChemBK[5]
pKa	4.28 (at 25 °C)	ChemBK[5]
Purity (HPLC)	>99.0%	TCI Chemicals[3]
Storage	Room temperature, under inert gas, moisture sensitive	TCI Chemicals[3]
IR Spectra	Data available in spectral databases	PubChem[2]
¹ H NMR Spectra	Data available in spectral databases	PubChem[2]
Mass Spectrometry	Data available in spectral databases	PubChem[2]

Synthesis of 3-Acetamidobenzoic Acid: An Experimental Protocol

The synthesis of acetamidobenzoic acid isomers typically involves the acetylation of the corresponding aminobenzoic acid. The following protocol is a representative method for the synthesis of **3-Acetamidobenzoic acid** from 3-aminobenzoic acid.

Materials:

- 3-Aminobenzoic acid
- Acetic anhydride

- Ethyl acetate
- Ethanol
- Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
- Heating mantle
- Magnetic stirrer
- Filtration apparatus

Procedure:

- **Dissolution:** Dissolve 3-aminobenzoic acid in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
- **Acetylation:** While stirring, add acetic anhydride to the solution.
- **Heating:** Heat the reaction mixture to approximately 70°C under reflux for a specified period to ensure the completion of the acetylation reaction.
- **Cooling and Precipitation:** After the reaction is complete, cool the mixture to room temperature, which should induce the precipitation of the product.
- **Filtration:** Filter the crude product using a Büchner funnel and wash it twice with cold water to remove any unreacted starting materials and water-soluble impurities.
- **Recrystallization:** Purify the crude **3-Acetamidobenzoic acid** by recrystallization from ethanol to obtain a product of high purity.
- **Drying:** Dry the purified crystals in a vacuum oven to remove any residual solvent.

This synthetic approach is a common and effective method for the preparation of N-acetylated aromatic compounds.

Biological Activity and Applications in Drug Discovery

While **3-Acetamidobenzoic acid** itself is primarily a chemical intermediate, its derivatives have shown significant potential in the field of drug discovery. Research has demonstrated that compounds incorporating the acetamidobenzoic acid scaffold can act as inhibitors of various enzymes, highlighting its utility as a lead structure for the development of novel therapeutics.

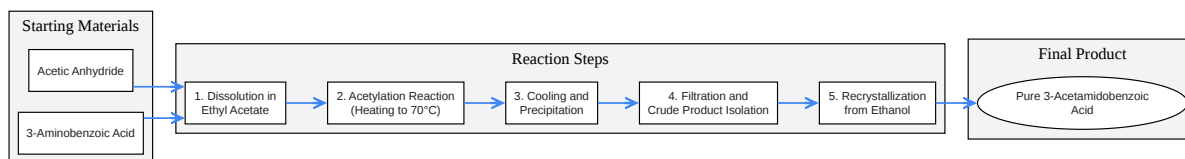
Enzyme Inhibition

Derivatives of acetamidobenzoic acid have been synthesized and investigated for their inhibitory activity against several key enzyme targets. For instance, novel derivatives of 3-acetamido-4-methyl benzoic acid have been designed and synthesized as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity.[6] Additionally, other studies have explored derivatives of 4-acetamido-3-aminobenzoic acid as potential inhibitors of microbial neuraminidase, an enzyme crucial for the virulence of influenza virus.[7]

These findings underscore the importance of the acetamidobenzoic acid core in designing molecules that can interact with the active sites of enzymes and modulate their activity.

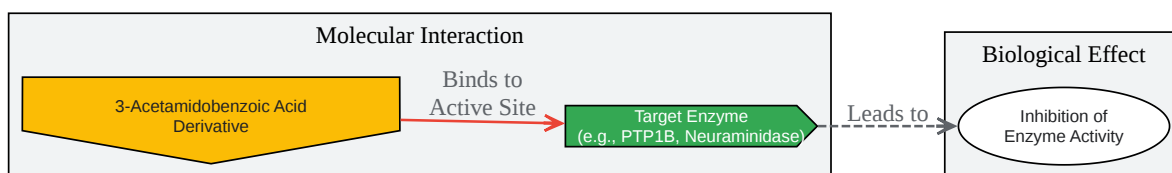
Visualizations: Workflows and Logical Relationships

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.



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*A representative workflow for the synthesis of **3-Acetamidobenzoic acid**.*



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Conceptual diagram of enzyme inhibition by **3-Acetamidobenzoic acid** derivatives.

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